molecular formula C17H10ClN3O2 B5550421 Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl- CAS No. 138187-98-1

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl-

Cat. No.: B5550421
CAS No.: 138187-98-1
M. Wt: 323.7 g/mol
InChI Key: VVPBFKKLJUKGSU-UHFFFAOYSA-N
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Description

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl- is a heterocyclic compound that contains both pyrazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a pyrazole derivative with an oxazine precursor in the presence of a catalyst. Reaction conditions such as temperature, solvent, and time would be optimized to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl- can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. It might exhibit properties such as enzyme inhibition, antimicrobial activity, or anticancer effects.

Medicine

In medicinal chemistry, Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl- could be explored as a lead compound for the development of new drugs. Its unique structure might allow it to interact with specific biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl- would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo(3,4-d)pyrimidine derivatives
  • Oxazine derivatives
  • Phenyl-substituted heterocycles

Uniqueness

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl- is unique due to its combination of pyrazole and oxazine rings, which might confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O2/c18-14-9-5-4-8-12(14)16-20-15-13(17(22)23-16)10-19-21(15)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPBFKKLJUKGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)OC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160522
Record name Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138187-98-1
Record name Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138187981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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